molecular formula C18H26N2O5S B5223567 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane

1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane

Cat. No.: B5223567
M. Wt: 382.5 g/mol
InChI Key: GMZWOYJPEWPJLC-UHFFFAOYSA-N
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Description

1-{[4-(4-Morpholinylsulfonyl)phenoxy]acetyl}azepane is a heterocyclic compound featuring an azepane ring linked via an acetyl group to a phenoxy moiety substituted with a 4-morpholinylsulfonyl group. This structure combines a seven-membered azepane ring, known for conformational flexibility, with a sulfonated aromatic system that may enhance solubility and target binding.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c21-18(19-9-3-1-2-4-10-19)15-25-16-5-7-17(8-6-16)26(22,23)20-11-13-24-14-12-20/h5-8H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWOYJPEWPJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders and therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane features a morpholinylsulfonyl group attached to a phenoxyacetyl moiety, which is linked to an azepane ring. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane can influence several biological pathways, particularly those related to lipid metabolism and receptor modulation. The compound's potential as a therapeutic agent is primarily linked to its interaction with key metabolic enzymes and receptors.

Key Biological Activities

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC plays a crucial role in fatty acid synthesis, making it a target for obesity and diabetes treatment. Compounds that inhibit ACC can reduce lipogenesis, thereby aiding in weight management and metabolic health.
  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that regulate fatty acid storage and glucose metabolism. Modulating these receptors can improve insulin sensitivity and lipid profiles.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of related compounds, leading to the identification of dual modulators for ACC and PPARs. These findings suggest that 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane could exhibit similar dual activity.

Case Studies

  • Study on ACC Inhibition : A study published in Journal of Medicinal Chemistry evaluated various acetamide derivatives for their ability to inhibit ACC. The results indicated that specific modifications could enhance ACC inhibitory activity while maintaining PPAR agonistic effects .
  • Metabolic Syndrome Treatment : Another research project focused on the therapeutic potential of dual ACC/PPAR modulators in treating metabolic syndrome. The study demonstrated significant improvements in lipid profiles and glucose tolerance in animal models treated with these compounds .

Data Table: Biological Activities of Related Compounds

Compound NameACC InhibitionPPAR ActivationTherapeutic Potential
1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepaneModerateHighObesity, Type 2 Diabetes
N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamideHighModerateDyslipidemia
Other Acetamide DerivativesVariableVariableVarious Metabolic Disorders

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
1-{[4-(4-Morpholinylsulfonyl)phenoxy]acetyl}azepane (Target) C₁₉H₂₆N₂O₅S 394.49 Azepane, phenoxyacetyl, morpholinylsulfonyl High polarity due to morpholine and sulfonyl groups; potential enhanced solubility
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone C₂₃H₂₈FN₃O₃S 445.55 Azepane sulfonyl, piperazinyl, fluorophenyl Dual sulfonyl groups; fluorophenyl may enhance CNS penetration
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 Tosyl group, azepane Simpler structure; likely intermediate in sulfonylation reactions
E/Z-4-(2-{4-[1-(4-Chloro-phenyl)-...phenoxy}-ethyl)-morpholine (Compound 13) C₂₈H₂₉ClNO₃ 462.99 Morpholine, chloro-phenyl, propenyl Estrogenic/anti-estrogenic activity; 97.45% purity
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane C₂₀H₂₅ClN₃O₄S₂ 488.06 Dual sulfonyl, chlorophenyl, piperazinyl High electronegativity; potential metabolic stability issues
Key Observations:
  • Solubility : The target compound’s morpholinylsulfonyl group likely improves water solubility compared to tosyl () or chlorophenyl sulfonyl () analogs due to morpholine’s oxygen-rich structure .
  • Molecular Weight : The target (394.49 g/mol) is lighter than dual-sulfonyl analogs (e.g., 488.06 g/mol in ), which may favor better bioavailability .

Pharmacological Inferences

While direct activity data for the target compound is absent, insights can be drawn from analogs:

  • Estrogenic Modulation: Compounds with phenoxy and morpholine groups (e.g., ) show estrogenic/anti-estrogenic activity. The target’s phenoxyacetyl moiety may similarly interact with estrogen receptors .
  • CNS Potential: Fluorophenyl and piperazinyl groups in are associated with CNS activity. The target lacks these groups but may still penetrate the blood-brain barrier due to moderate molecular weight .
  • Metabolic Stability : Sulfonyl groups in are prone to enzymatic cleavage, but the target’s morpholinylsulfonyl group might resist hydrolysis better than methylphenyl sulfonyl () .

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